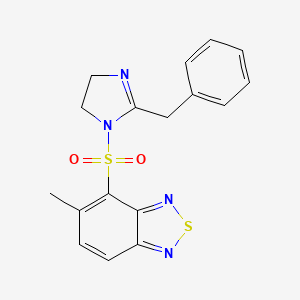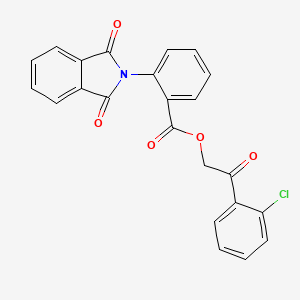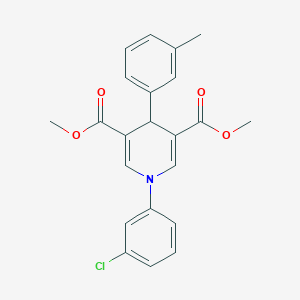
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3-dichlorophenyl)thiourea
Übersicht
Beschreibung
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3-dichlorophenyl)thiourea is a synthetic organic compound that features a benzodioxole moiety and a dichlorophenyl group linked by a thiourea bridge. Compounds containing these functional groups are often of interest due to their potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3-dichlorophenyl)thiourea typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 2,3-dichloroaniline in the presence of a thiourea reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3-dichlorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiourea derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3-dichlorophenyl)thiourea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzodioxole and dichlorophenyl groups could facilitate binding to specific molecular targets, while the thiourea moiety might participate in hydrogen bonding or other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)-3-phenylthiourea: Lacks the dichloro substitution, potentially altering its biological activity.
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)thiourea: Contains a single chlorine atom, which might affect its reactivity and interactions.
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,4-dichlorophenyl)thiourea: Different substitution pattern on the phenyl ring, leading to different properties.
Uniqueness
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3-dichlorophenyl)thiourea is unique due to the specific arrangement of its functional groups, which can influence its reactivity, binding affinity, and overall biological activity. The combination of a benzodioxole moiety with a dichlorophenyl group linked by a thiourea bridge is relatively uncommon, making it a compound of interest for further study.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dichlorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2S/c16-10-2-1-3-11(14(10)17)19-15(22)18-7-9-4-5-12-13(6-9)21-8-20-12/h1-6H,7-8H2,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMCHLUVUGROGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=S)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl acetate](/img/structure/B3528363.png)



![N-(3-chloro-4-fluorophenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea](/img/structure/B3528396.png)
![methyl 2-[({[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B3528402.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3528409.png)
![methyl 2-{[(4-morpholinylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3528410.png)
![methyl [4-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)-2-methylphenoxy]acetate](/img/structure/B3528421.png)


![N-(4-acetylphenyl)-2-[(2,6-dichlorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B3528441.png)
![methyl 4-({2-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3528445.png)
